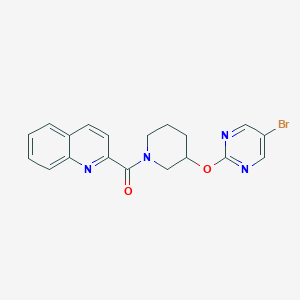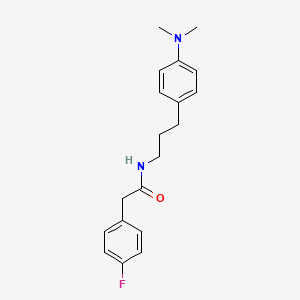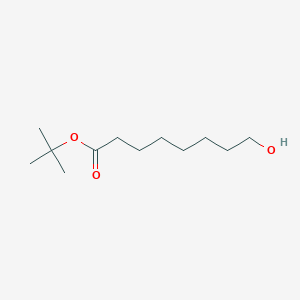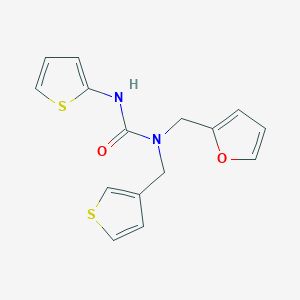
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(quinolin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research has explored the synthesis and reactions of complex heterocyclic compounds, focusing on their potential as intermediates for further chemical transformations. For example, the study by Ibrahim, El-Shaaer, and Hassan (2002) details the synthesis and reactions of 2-Methyl-4-oxo-4 H -1-benzothiophenopyrans, highlighting the versatility of these compounds in generating a variety of derivatives through reactions with different nucleophiles, including the formation of quinoxalinyl and benzothiazinyl derivatives S. S. Ibrahim, H. M. El-Shaaer, A. Hassan, 2002.
Anticancer Activity
Derivatives of similar structural motifs have been designed and evaluated for their anticancer activities. For instance, Perreault et al. (2017) developed a mestranol derivative with potent and selective activities against breast cancer models, demonstrating the potential of these compounds in targeted cancer therapy Martin Perreault, R. Maltais, J. Roy, Raphaël Dutour, D. Poirier, 2017.
Antimicrobial Activity
The study of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives by Mallesha and Mohana (2014) illustrates the exploration of these compounds for their antimicrobial properties. Certain derivatives showed promising activity against pathogenic bacterial and fungal strains, indicating their potential as leads for developing new antimicrobial agents L. Mallesha, K. Mohana, 2014.
Antitubercular Activity
Mefloquine derivatives have been investigated for their anti-tubercular activities, with certain compounds exhibiting significant effectiveness against M. tuberculosis, as reported by Wardell et al. (2011). This research underscores the therapeutic potential of these compounds in treating tuberculosis J. Wardell, Marcus V. N. Souza, S. Wardell, M. Lourenço, 2011.
Spectroscopic and Theoretical Studies
The electronic and fluorescence properties of specific derivatives have been analyzed both experimentally and theoretically to understand their behavior in different environments, as demonstrated by Al-Ansari (2016). Such studies are crucial for the development of materials with specific optical properties I. A. Z. Al-Ansari, 2016.
Mécanisme D'action
Target of Action
The primary target of this compound is serine/threonine-protein kinase . This enzyme plays a crucial role in the cell cycle, particularly in checkpoint-mediated cell cycle arrest and the activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .
Mode of Action
The compound likely interacts with its target, the serine/threonine-protein kinase, by binding to its active site. This binding could potentially inhibit the enzyme’s activity, leading to cell cycle arrest and the activation of DNA repair mechanisms . .
Biochemical Pathways
The compound’s interaction with serine/threonine-protein kinase affects the cell cycle regulation pathway . By inhibiting the kinase, the compound can halt the cell cycle, preventing the cell from dividing. This can lead to the activation of DNA repair mechanisms, which are crucial for maintaining genomic stability .
Result of Action
The primary result of the compound’s action is the arrest of the cell cycle and the activation of DNA repair mechanisms . This can prevent the proliferation of cells with DNA damage, potentially reducing the risk of mutations and cancer development.
Propriétés
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c20-14-10-21-19(22-11-14)26-15-5-3-9-24(12-15)18(25)17-8-7-13-4-1-2-6-16(13)23-17/h1-2,4,6-8,10-11,15H,3,5,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQHHYQZXOTXCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC3=CC=CC=C3C=C2)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] cyclopropanecarboxylate](/img/structure/B2896838.png)





![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)




![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2896854.png)

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)